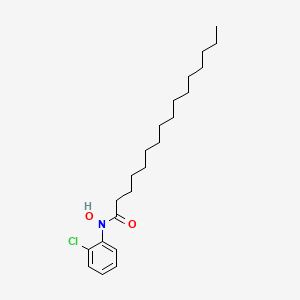
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with a unique structure that includes a fluorophenyl group and a dihydroxyindenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial applications.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties .
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dihydroxy groups can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Fluorophenylacetonitrile: Used as an intermediate in organic synthesis.
4-Fluorophenylacetic acid: Utilized in the production of fluorinated anesthetics.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its combination of a fluorophenyl group and a dihydroxyindenone core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
85524-85-2 |
|---|---|
分子式 |
C16H13FO3 |
分子量 |
272.27 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5,6-dihydroxy-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C16H13FO3/c1-16(10-2-4-11(17)5-3-10)8-9-6-13(18)14(19)7-12(9)15(16)20/h2-7,18-19H,8H2,1H3 |
InChIキー |
XFFANNFLCCUSCV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
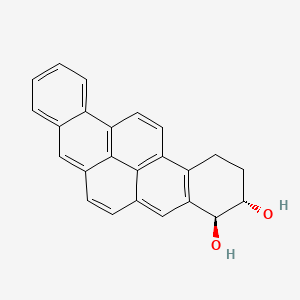
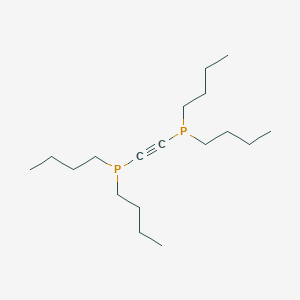
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
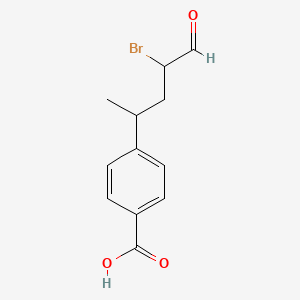
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
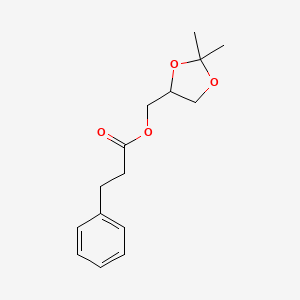
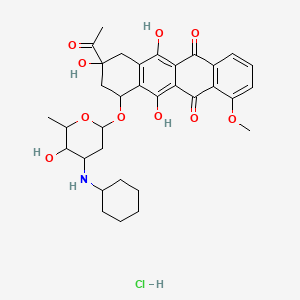

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


